molecular formula C25H18O2 B14179099 1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-89-5

1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one

Cat. No.: B14179099
CAS No.: 923026-89-5
M. Wt: 350.4 g/mol
InChI Key: LBNBRVYITCYHAO-UHFFFAOYSA-N
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Description

1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and applications in various fields. This compound belongs to the class of naphthopyrans, which are characterized by their photochromic properties, meaning they can change color when exposed to light. The compound’s structure includes a naphthalene ring fused with a pyran ring, and it is substituted with phenyl groups, enhancing its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be synthesized through several methods. One common approach involves the reaction of naphthol with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds through a condensation mechanism, forming the naphthopyran ring system .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized naphthopyrans .

Scientific Research Applications

1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a color change. This process involves the formation of a colored merocyanine form, which can revert to the original colorless form in the absence of light. The excited singlet and triplet states play crucial roles in this photochromic mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its specific substitution pattern with phenyl groups, which enhances its stability and reactivity. This makes it particularly suitable for applications requiring robust photochromic materials .

Properties

CAS No.

923026-89-5

Molecular Formula

C25H18O2

Molecular Weight

350.4 g/mol

IUPAC Name

1,10-diphenyl-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C25H18O2/c26-22-16-27-25(18-11-5-2-6-12-18)24-21(22)15-19-13-7-8-14-20(19)23(24)17-9-3-1-4-10-17/h1-15,25H,16H2

InChI Key

LBNBRVYITCYHAO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC3=CC=CC=C3C(=C2C(O1)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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